molecular formula C70H96N2O13 B8027428 Fenretinide-PEG7-Fenretinide

Fenretinide-PEG7-Fenretinide

Cat. No.: B8027428
M. Wt: 1173.5 g/mol
InChI Key: XZZCQNXDAUSPJA-UFPNKLDYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fenretinide (4HPR) is a synthetic retinoid first synthesized in 1979 with demonstrated chemopreventive and antitumor properties . Unlike natural retinoids like retinyl acetate, 4HPR exhibits reduced hepatotoxicity while maintaining efficacy in reversing retinoid deficiency-induced keratinization and inhibiting carcinogenesis. Its mechanism involves both retinoid receptor-dependent differentiation and receptor-independent apoptosis induction . Pharmacokinetic studies in rats reveal preferential accumulation in breast tissue over the liver, minimizing systemic toxicity while exerting antiproliferative effects on mammary epithelium .

Properties

IUPAC Name

[4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]phenyl] 3-[2-[2-[2-[2-[2-[2-[3-[4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]phenoxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H96N2O13/c1-53(21-31-63-57(5)19-13-35-69(63,7)8)15-11-17-55(3)51-65(73)71-59-23-27-61(28-24-59)84-67(75)33-37-77-39-41-79-43-45-81-47-49-83-50-48-82-46-44-80-42-40-78-38-34-68(76)85-62-29-25-60(26-30-62)72-66(74)52-56(4)18-12-16-54(2)22-32-64-58(6)20-14-36-70(64,9)10/h11-12,15-18,21-32,51-52H,13-14,19-20,33-50H2,1-10H3,(H,71,73)(H,72,74)/b17-11+,18-12+,31-21+,32-22+,53-15+,54-16+,55-51+,56-52+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZCQNXDAUSPJA-UFPNKLDYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCC(=O)OC3=CC=C(C=C3)NC(=O)C=C(C)C=CC=C(C)C=CC4=C(CCCC4(C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NC2=CC=C(C=C2)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCC(=O)OC3=CC=C(C=C3)NC(=O)/C=C(/C=C/C=C(/C=C/C4=C(CCCC4(C)C)C)\C)\C)/C)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H96N2O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1173.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fenretinide-PEG7-Fenretinide typically involves the conjugation of fenretinide with PEG spacers through ester or amide bond formation. One common method is the use of carbodiimide coupling agents to facilitate the reaction between the carboxyl group of fenretinide and the hydroxyl group of PEG . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide, under mild conditions to preserve the integrity of the fenretinide molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the consistency and quality of the final product. Advanced purification techniques such as column chromatography and recrystallization are employed to obtain a highly pure compound suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Fenretinide-PEG7-Fenretinide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fenretinide derivatives with modified functional groups, which can exhibit different biological activities and pharmacokinetic properties .

Comparison with Similar Compounds

Retinyl Acetate

  • Potency: Retinyl acetate is more potent than 4HPR in preventing NMU-induced mammary tumors in rats.
  • Tissue Distribution : Retinyl acetate accumulates in the liver (causing toxicity), whereas 4HPR concentrates in breast tissue, enhancing its safety profile .
  • Clinical Utility : 4HPR’s lower toxicity makes it superior for long-term chemoprevention despite slightly lower potency .

All-Trans Retinoic Acid (RA)

  • Mechanism: RA primarily acts via nuclear retinoic acid receptors (RAR/RXR) to induce differentiation. In contrast, 4HPR triggers apoptosis independently of RAR pathways, as shown in RA-resistant HL-60R and NB306 leukemia cells .
  • Efficacy: At 10⁻⁶–10⁻⁵ M concentrations, 4HPR induces apoptosis in malignant cell lines (e.g., HL60, DoHH2) more effectively than equimolar RA.
  • Differentiation Effects: 4HPR can induce differentiation in wild-type F9 embryonal carcinoma cells via receptor-dependent pathways but also kills receptor-null cells through receptor-independent mechanisms .

Other Retinoids (e.g., 13-cis Retinoic Acid)

  • Toxicity Profile: 4HPR’s apoptotic effects occur without the hypervitaminosis A syndrome common to other retinoids, making it better tolerated for chronic use .
  • Target Specificity: 4HPR’s selective tissue distribution (e.g., breast) contrasts with systemic effects of non-targeted retinoids .

Data Tables

Table 1: Comparative Efficacy and Toxicity of 4HPR vs. Retinyl Acetate

Parameter 4HPR Retinyl Acetate
Tumor Inhibition (Rat) Moderate efficacy High efficacy
Liver Toxicity None observed Severe hepatotoxicity
Tissue Accumulation Breast tissue Liver
Clinical Safety Suitable for long-term use Limited by toxicity

Source: Moon et al. (1979)

Table 2: Apoptotic Effects of 4HPR vs. RA in Leukemia Cells

Cell Line 4HPR Response (10⁻⁶ M) RA Response (10⁻⁶ M) Mechanism
HL-60 (RA-sensitive) Apoptosis Differentiation RAR-dependent (RA)
HL-60R (RA-resistant) Apoptosis No response RAR-independent (4HPR)
NB306 (RA-resistant) Apoptosis No response RAR-independent (4HPR)

Source: Delia et al. (1993)

Key Research Findings

  • Dual Mechanism : 4HPR induces differentiation via RARγ/RXRα in wild-type cells and apoptosis in receptor-null cells, demonstrating versatility .
  • Clinical Relevance: 4HPR’s efficacy in RA-resistant malignancies suggests utility in retinoic acid-unresponsive cancers, such as certain leukemias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.